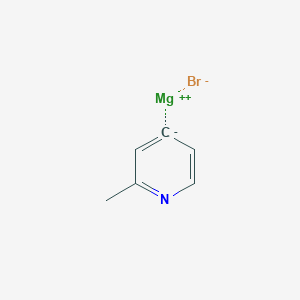![molecular formula C9H6F3NS B14133990 1H-Indole, 3-[(trifluoromethyl)thio]- CAS No. 62665-49-0](/img/structure/B14133990.png)
1H-Indole, 3-[(trifluoromethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Trifluoromethyl)thio]-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development . The addition of a trifluoromethylthio group to the indole structure enhances its chemical and biological properties, making it an interesting target for synthetic and medicinal chemists .
准备方法
Synthetic Routes and Reaction Conditions
3-[(Trifluoromethyl)thio]-1H-indole can be synthesized via a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
3-[(Trifluoromethyl)thio]-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole nucleus is highly reactive towards electrophilic substitution due to the delocalization of π-electrons.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid .
科学研究应用
3-[(Trifluoromethyl)thio]-1H-indole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-[(Trifluoromethyl)thio]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Trifluoromethyl sulfone: Used for trifluoromethylations of electrophiles.
Trifluoromethyl sulfoxide: Another compound used for trifluoromethylations.
Uniqueness
3-[(Trifluoromethyl)thio]-1H-indole is unique due to the presence of both the indole nucleus and the trifluoromethylthio group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
62665-49-0 |
|---|---|
分子式 |
C9H6F3NS |
分子量 |
217.21 g/mol |
IUPAC 名称 |
3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-5-13-7-4-2-1-3-6(7)8/h1-5,13H |
InChI 键 |
VPEMXTXUUMXJNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


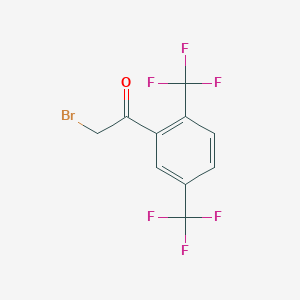
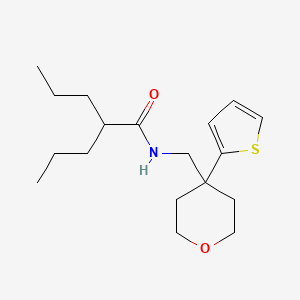
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
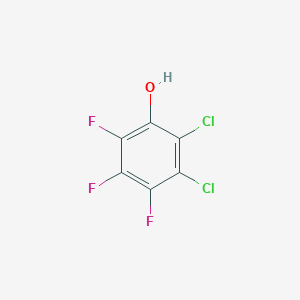
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
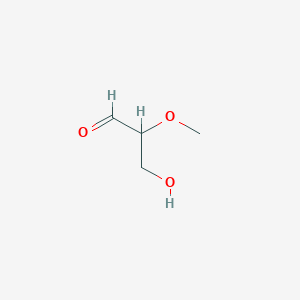

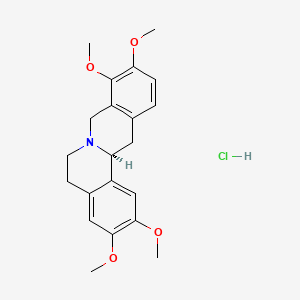
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
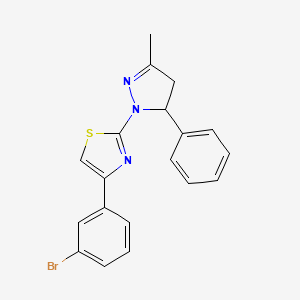
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
